molecular formula C11H18ClNO2 B2684741 Methyl 2-azaadamantane-5-carboxylate hydrochloride CAS No. 1427358-90-4

Methyl 2-azaadamantane-5-carboxylate hydrochloride

Cat. No.: B2684741
CAS No.: 1427358-90-4
M. Wt: 231.72
InChI Key: UQCPWEIVJPQQNI-YZJLTFNSSA-N
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Description

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a derivative of adamantane, a tricyclic cage compound. This compound is characterized by the presence of a nitrogen atom within the adamantane structure, making it an azaadamantane derivative. The incorporation of nitrogen into the adamantane framework imparts unique chemical and physical properties to the compound, making it of interest in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane derivatives under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH₃·THF). This process yields the corresponding amine, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaadamantane-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized azaadamantane derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of Methyl 2-azaadamantane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the adamantane structure allows the compound to interact with biological targets, affecting their function. For example, in medicinal applications, the compound can inhibit viral replication or modulate neurotransmitter activity by binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azaadamantane-5-carboxylate hydrochloride is unique due to the presence of the nitrogen atom within the adamantane structure, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its purely carbon-based counterparts .

Properties

IUPAC Name

methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRKEVAQVFREIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)NC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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